molecular formula C14H23NO6 B558622 Boc-asp(ocpent)-OH CAS No. 71447-58-0

Boc-asp(ocpent)-OH

Cat. No. B558622
CAS RN: 71447-58-0
M. Wt: 301.34 g/mol
InChI Key: KZNUOIDFRKKMRF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-asp(ocpent)-OH” is a derivative of aspartic acid . The “Boc” in its name refers to the tert-butyloxycarbonyl (Boc) group, which is used as the Nα-amino protecting group in peptide synthesis .


Synthesis Analysis

The synthesis of dipeptide systems, such as “Boc-asp(ocpent)-OH”, can be achieved through a TiCl4-assisted condensation reaction . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnishes the corresponding dipeptides with high yields and diastereoselectivity . Another method involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .


Molecular Structure Analysis

The molecular structure of “Boc-asp(ocpent)-OH” is characterized by the presence of the Boc group, which is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The chemical reactions involving “Boc-asp(ocpent)-OH” primarily involve the formation of the peptide bond . The use of titanium tetrachloride as a condensing agent has been shown to be successful for the synthesis of dipeptide systems .


Physical And Chemical Properties Analysis

“Boc-asp(ocpent)-OH” has a molecular weight of 301.34 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 301.15253745 g/mol . It has a topological polar surface area of 102 Ų .

Scientific Research Applications

Peptide Synthesis and Modifications

Boc-asp(ocpent)-OH, as a protected amino acid derivative, is primarily used in the synthesis of peptides. The protective group (Boc) is employed to prevent unintended reactions during peptide synthesis. For instance, in the study of the synthesis of protected hexapeptide sequences of human fibrinopeptide-A, Boc-asp(ocpent)-OH was utilized to ensure selective reaction processes (Channabasavaiah & Sivanandaiah, 1973). Similarly, the synthesis of partially protected heptapeptide corresponding to bovine pancreatic ribonuclease was carried out using a protective scheme involving Boc-based protection (Hoogerhout, Schattenkerk, & Kerling, 2010).

Amide Group Hydrolysis

In the research of amide group hydrolysis in Asn/Gln-containing peptides, Boc-asp(ocpent)-OH and related compounds were saponified to yield Asp/Glu-containing peptides. This study highlighted the chemical transformations and intermediate formations during the hydrolysis process, showcasing the significance of Boc-asp(ocpent)-OH in understanding peptide chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).

Solid Phase-Mediated Cyclization

The solid-phase synthesis of cyclic peptides, which is crucial in drug development and biochemical studies, involves Boc-asp(ocpent)-OH. It was observed that using Boc-based protection schemes can lead to epimerization, which is a significant consideration in the synthesis process. This research aids in understanding the challenges and solutions in peptide cyclization (Valero, Giralt, & Andreu, 1996).

Catalytic Activity in Hydrolysis

In the study of catalytic activities of peptides, Boc-asp(ocpent)-OH derivatives were used to investigate the hydrolysis of p-nitrophenyl acetate. This research provides insights into the catalytic roles of peptides and the influence of specific amino acid sequences on these activities (Nishi, Morishige, Tsutsumi, & Nakajima, 1983).

Synthesis of Phosphorylated Peptides

Boc-asp(ocpent)-OH has been used in the synthesis of phosphorylated peptides, which are essential in studying protein function and signaling pathways. The synthesis of Boc-Abu(PO3Me2)-OH from Boc-asp(ocpent)-OH demonstrates the versatility of this compound in creating complex phosphorylated peptides (Tong, Perich, & Johns, 1992).

properties

IUPAC Name

(2S)-4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNUOIDFRKKMRF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-asp(ocpent)-OH

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